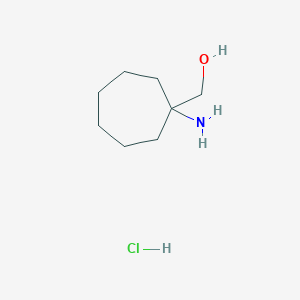
(1-Aminocycloheptyl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Aminocycloheptyl)methanol hydrochloride is a chemical compound that consists of a cycloheptyl ring with an amino group and a methanol group attached to it The hydrochloride form indicates that it is a salt formed with hydrochloric acid
Applications De Recherche Scientifique
(1-Aminocycloheptyl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for “(1-Aminocycloheptyl)methanol;hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminocycloheptyl)methanol hydrochloride typically involves the following steps:
Formation of Cycloheptanone: Cycloheptanone is prepared through the oxidation of cycloheptanol.
Amination: The cycloheptanone undergoes reductive amination with ammonia or an amine source to form (1-Aminocycloheptyl)methanol.
Hydrochloride Formation: The final step involves the reaction of (1-Aminocycloheptyl)methanol with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Aminocycloheptyl)methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (1-Aminocycloheptyl)carboxylic acid.
Reduction: Formation of (1-Cycloheptyl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of (1-Aminocycloheptyl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the methanol group can participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Aminocyclohexyl)methanol;hydrochloride: Similar structure but with a six-membered ring.
(1-Aminocyclooctyl)methanol;hydrochloride: Similar structure but with an eight-membered ring.
(1-Aminocyclopentyl)methanol;hydrochloride: Similar structure but with a five-membered ring.
Uniqueness
(1-Aminocycloheptyl)methanol hydrochloride is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its analogs. This can lead to distinct reactivity and interactions in chemical and biological systems.
Propriétés
IUPAC Name |
(1-aminocycloheptyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-8(7-10)5-3-1-2-4-6-8;/h10H,1-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZGLTSJKSWYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
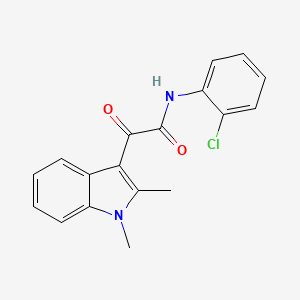

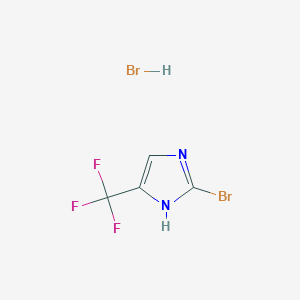
![N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2723150.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2723151.png)
![Tert-butyl 4-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}piperidine-1-carboxylate](/img/structure/B2723152.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile](/img/structure/B2723153.png)
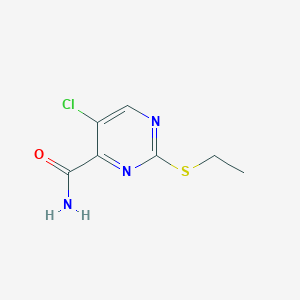
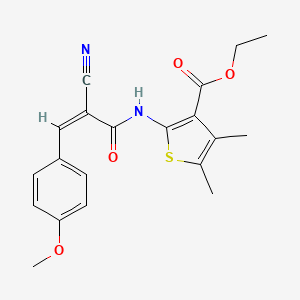
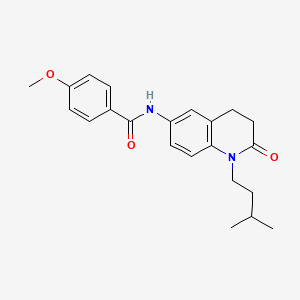
![2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2723162.png)
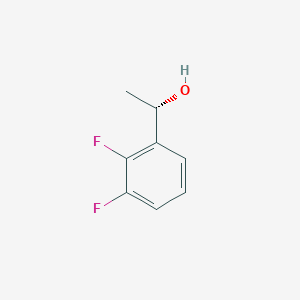
![2-Phenylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B2723164.png)
methanone](/img/structure/B2723166.png)
